molecular formula C22H19N5O2 B2718955 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 1251683-98-3

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B2718955
CAS No.: 1251683-98-3
M. Wt: 385.427
InChI Key: SSFPOKSFVSFCDY-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core can be formed by the cyclization of appropriate precursors, such as 5-amino-1,2,4-triazole and a suitable diketone.

    Coupling Reactions: The indole moiety is then coupled with the triazolopyrimidine core through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Halides, amines, and thiols are common nucleophiles used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: shares structural similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the indole moiety, triazolopyrimidine core, and various substituents contribute to its distinct chemical properties and potential applications. This combination of features is not commonly found in other compounds, making it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-23-18(16-7-3-2-4-8-16)13-20-24-26(22(29)27(15)20)14-21(28)25-12-11-17-9-5-6-10-19(17)25/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFPOKSFVSFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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